molecular formula C22H13NO4S2 B2786809 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 488096-37-3

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2786809
CAS No.: 488096-37-3
M. Wt: 419.47
InChI Key: MXVLRVNUWISVKQ-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that integrates multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of acyl (1,3-benzothiazol-2-yl)ketenes generated in situ by the thermolysis of pyrrolo[2,1-c][1,4]benzothiazine-1,2,4-triones . This method is advantageous due to its efficiency and the high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenated reagents: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate apart is its unique combination of heterocyclic structures, which endows it with distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique photophysical characteristics .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO4S2/c1-12-16(27-22(25)18-7-4-10-28-18)9-8-13-19(24)14(11-26-20(12)13)21-23-15-5-2-3-6-17(15)29-21/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVLRVNUWISVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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